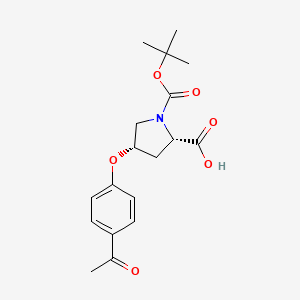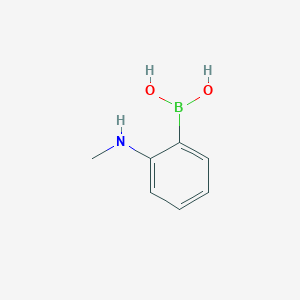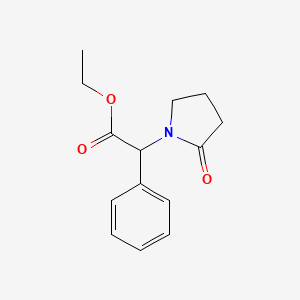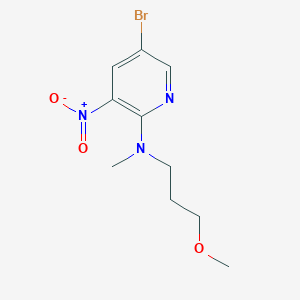![molecular formula C17H22N2O6 B1395696 3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate CAS No. 1185301-99-8](/img/structure/B1395696.png)
3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate
Descripción general
Descripción
3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate (3-(3-HPAM)-5,7-DMQO) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a member of the quinolin-2-one oxalate family, which is known for its ability to interact with proteins and other biomolecules. 3-(3-HPAM)-5,7-DMQO is an attractive compound for scientific research due to its versatile reactivity, relatively low toxicity, and its ability to form stable complexes with proteins and other biomolecules.
Aplicaciones Científicas De Investigación
3-(3-HPAM)-5,7-DMQO has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. The compound has been used as a ligand for the study of protein-ligand interactions, as well as for the development of new therapeutic agents. Additionally, the compound has been used in the study of enzyme kinetics and the inhibition of enzymes.
Mecanismo De Acción
3-(3-HPAM)-5,7-DMQO is known to interact with proteins and other biomolecules through a variety of mechanisms. The compound is capable of forming covalent bonds with proteins, as well as forming non-covalent interactions with proteins and other biomolecules. Additionally, the compound is able to bind to and modulate the activity of enzymes, thus providing a mechanism for its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(3-HPAM)-5,7-DMQO have not been extensively studied. However, the compound has been shown to interact with proteins and other biomolecules, and is known to modulate the activity of enzymes. Additionally, the compound has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-HPAM)-5,7-DMQO for laboratory experiments include its relatively low toxicity, its ability to form stable complexes with proteins and other biomolecules, and its versatile reactivity. The main limitation of using this compound for laboratory experiments is its limited availability, as it is not commercially available.
Direcciones Futuras
The potential future directions for research involving 3-(3-HPAM)-5,7-DMQO include further studies into its biochemical and physiological effects, its potential therapeutic applications, and its ability to interact with proteins and other biomolecules. Additionally, further studies into the synthesis of the compound could lead to its increased availability and lower cost. Finally, the compound could be used as a ligand for the study of protein-ligand interactions and the development of new therapeutic agents.
Propiedades
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]-5,7-dimethyl-1H-quinolin-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.C2H2O4/c1-10-6-11(2)13-8-12(9-16-4-3-5-18)15(19)17-14(13)7-10;3-1(4)2(5)6/h6-8,16,18H,3-5,9H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWSJDCIXQDLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CNCCCO)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)

![Ethyl 5-hydroxy-8-isopropyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395620.png)


![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395631.png)


